molecular formula C36H43N5O7S2 B3355892 Solvent red 32 CAS No. 6406-53-7

Solvent red 32

Cat. No.: B3355892
CAS No.: 6406-53-7
M. Wt: 721.9 g/mol
InChI Key: YKDUQSBJQCVFSC-UHFFFAOYSA-N
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Description

Solvent Red 32 is a synthetic azo dye, known for its vibrant bluish-red color. It is primarily used in various industries for coloring plastics, inks, paints, and coatings. The compound is characterized by its excellent solubility in organic solvents and its stability under light and heat .

Preparation Methods

Synthetic Routes and Reaction Conditions: Solvent Red 32 is synthesized through a diazotization reaction of 2-methyl-4-(o-tolyldiazenyl)benzenamine, followed by coupling with 4-hydroxynaphthalene-2,7-disulfonic acid. The resulting product is then converted into its dicyclohexylamine salt .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: Solvent Red 32 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Solvent Red 32 has a wide range of applications in scientific research, including:

Mechanism of Action

Solvent Red 32 can be compared with other azo dyes such as Solvent Red 52, Solvent Red 26, and Solvent Red 31. These compounds share similar chromophoric properties but differ in their solubility, stability, and specific applications. This compound is unique due to its excellent solubility in organic solvents and its stability under light and heat .

Comparison with Similar Compounds

  • Solvent Red 52
  • Solvent Red 26
  • Solvent Red 31
  • Solvent Red 27
  • Solvent Red 41

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;4-hydroxy-3-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalene-2,7-disulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O7S2.C12H23N/c1-14-5-3-4-6-20(14)26-25-17-7-10-21(15(2)11-17)27-28-23-22(37(33,34)35)13-16-12-18(36(30,31)32)8-9-19(16)24(23)29;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-13,29H,1-2H3,(H,30,31,32)(H,33,34,35);11-13H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDUQSBJQCVFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)S(=O)(=O)O)S(=O)(=O)O)C.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H43N5O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101023987
Record name C.I. Solvent Red 32
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101023987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

721.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6406-53-7
Record name 2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[2-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]-, compd. with N-cyclohexylcyclohexanamine (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6406-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Solvent Red 32
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101023987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-, compd. with N-cyclohexylcyclohexanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.486
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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